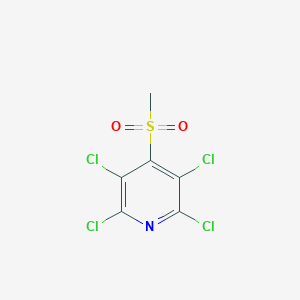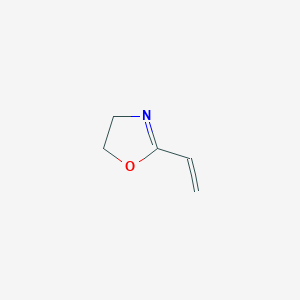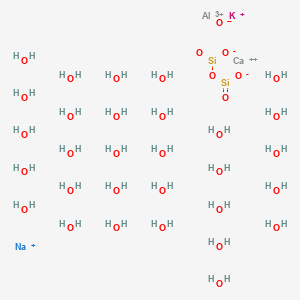
5-Hydroxy-6,7,4'-trimethoxyisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6,7,4’-trimethoxyisoflavone is a compound with a molecular weight of 328.32 g/mol and a molecular formula of C18H16O6 . It is a hydroxyisoflavone and a member of 4’-methoxyisoflavones . It is functionally related to an isoflavone .
Synthesis Analysis
The synthesis of 5-Hydroxy-6,7,4’-trimethoxyisoflavone involves demethylation at the 5-methoxy by the presence of the 4-carbonyl and then takes over the next nearest methoxy group .Molecular Structure Analysis
The InChI of 5-Hydroxy-6,7,4’-trimethoxyisoflavone is InChI=1S/C18H16O6/c1-21-11-6-4-10 (5-7-11)12-9-24-13-8-14 (22-2)18 (23-3)17 (20)15 (13)16 (12)19/h4-9,20H,1-3H3 .Chemical Reactions Analysis
5,7,4’-trimethoxyisoflavone was transformed to 5-hydroxy-7,4’-dimethoxyisoflavone, 7-hydroxy-5,4’-dimethoxyisoflavone and 4’-hydroxy-5,7-dimethoxyisoflavone by insects, Spodoptera litura . This suggests that 5,7,4’-trimethoxyisoflavone was converted to 5-hydroxy-6,7,4’-trimethoxyisoflavone by demethylation at the C-5, C-7 and C-4’ position .Physical And Chemical Properties Analysis
The exact mass of 5-Hydroxy-6,7,4’-trimethoxyisoflavone is 328.094688 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.Propiedades
IUPAC Name |
5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-13-8-14(22-2)18(23-3)17(20)15(13)16(12)19/h4-9,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFRCVVAONVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6,7,4'-trimethoxyisoflavone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)




![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)